Hexahydro-1-(phenylacetyl)-1h-azepine

Description

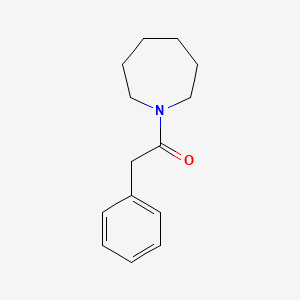

Hexahydro-1-(phenylacetyl)-1H-azepine is a nitrogen-containing heterocyclic compound featuring a seven-membered azepine ring with a phenylacetyl substituent. The phenylacetyl group is a critical pharmacophore, enhancing binding affinity and selectivity in enzyme inhibition, as observed in pyrazole-4-carbothioamide derivatives targeting RNase H activity .

Properties

IUPAC Name |

1-(azepan-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(12-13-8-4-3-5-9-13)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFGAISEJFMVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1-(phenylacetyl)-1h-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetyl chloride with hexahydroazepine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1-(phenylacetyl)-1h-azepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Hexahydro-1-(phenylacetyl)-1h-azepine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hexahydro-1-(phenylacetyl)-1h-azepine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Pyrazole-4-carbothioamide Derivatives (Phenylacetyl-Substituted)

Evidence from RNase H inhibition studies highlights the importance of phenylacetyl substituents in enhancing potency. Key findings include:

| Compound | Substituent (R) | IC50 (μM) | Activity Trend |

|---|---|---|---|

| A1 | Diphenyl | 98 | Baseline |

| A2 | Phenylacetyl | 19 | 5.2×↑ potency |

| A5 | 4-Cl-phenylacetyl | 4 | 24.5×↑ potency |

| A7 | 4-Cl-phenylacetyl (dual halogen) | Inactive | Loss of activity |

| A15 | 4-Cl-benzoyl + phenyl carbothioamide | 7 | Intermediate potency |

- Structural Insights :

- The phenylacetyl group (A2) significantly improves activity compared to diphenyl derivatives (A1) due to enhanced hydrophobic interactions and steric compatibility .

- Halogenation at the 4-position (A5) further amplifies potency, likely via electron-withdrawing effects and improved target binding .

- Over-substitution (e.g., dual halogens in A7) disrupts activity, suggesting a steric or electronic threshold for effective inhibition .

Hexahydro-1H-azepine Derivatives with Alternative Substituents

Comparative analysis with other azepine derivatives reveals substituent-dependent bioactivity:

- Dihydroxyacetophenone Derivatives: The phenolic hydroxyl groups introduce hydrogen-bonding capacity but may reduce metabolic stability compared to phenylacetyl-substituted analogs .

Key Research Findings and Mechanistic Implications

- Substituent Optimization : The phenylacetyl group in Hexahydro-1-(phenylacetyl)-1H-azepine derivatives balances hydrophobicity and steric bulk, enabling selective RNase H inhibition. Halogenation (e.g., 4-Cl) enhances potency without compromising binding geometry .

- Conformational Flexibility : The hexahydroazepine core allows adaptive binding to enzyme active sites, a feature absent in rigid analogs like pyrrolidinyl-substituted azepines .

- Activity Loss Mechanisms : Over-substitution (e.g., A7) or spacer introduction (e.g., methylene in A16) disrupts optimal ligand-target interactions, underscoring the precision required in substituent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.